Silane, chlorobis(1,1-dimethylethyl)methyl-
Overview
Description
“Silane, chlorobis(1,1-dimethylethyl)methyl-” is a chemical compound with the molecular formula C6H15ClSi . It is also known by other names such as tert-Butylchlorodimethylsilane, tert-Butyldimethylchlorosilane, and tert-Butyldimethylsilyl chloride .
Molecular Structure Analysis
The molecular structure of “Silane, chlorobis(1,1-dimethylethyl)methyl-” consists of a silicon atom bonded to a chlorine atom and a methyl group, as well as two (1,1-dimethylethyl) groups . The molecular weight of this compound is 150.722 .Scientific Research Applications
Sensor Technology and Optical Properties
One notable application of chlorosilanes is in the synthesis of complex fluorescent nanocomposites, which combine the optical properties of various chromophores with silicon quantum dots. Such materials have potential uses in multichannel detection systems in biological environments, indicating their importance in sensor technology and bioimaging. For instance, a study describes the synthesis of a polysilane-dansyl graft copolymer, which exhibits strong emission signals in the visible region, demonstrating its applicability in sensing specific cations successfully (A. Chibac et al., 2017).
Surface Modification and Material Science
Chlorosilanes are also crucial in the surface modification of materials, such as silica, to enhance their chemical properties and compatibility with other substances. For example, the silylation of silica surfaces using different chlorosilanes has been extensively studied, revealing the potential to control the course and rate of silylation reactions significantly. Such modifications impact the polymerization processes on silica surfaces, which are vital for developing advanced materials with specific desired properties (D. W. Sindorf & G. Maciel, 1983).
Synthesis and Characterization of New Compounds
Furthermore, chlorosilanes serve as key intermediates in the synthesis of various organosilicon compounds. Research into their reactions with other chemicals, such as diphenylpotassiumphosphide, has led to the characterization of new bis- and tris(diphenylphosphino)silanes. These compounds have been studied using infrared and NMR spectroscopy, highlighting their potential applications in developing new materials and studying silicon's chemical behavior (K. Hassler & S. Seidl, 1988).
Catalysis and Chemical Reactions
The interaction of chlorosilanes with metal catalysts for synthesizing methylchlorosilanes, particularly in direct synthesis processes involving silicon and methyl chloride, is another significant application area. Studies have shown how different forms of copper catalysts and the presence of a native oxide layer on silicon surfaces can influence the synthesis of dimethyldichlorosilane, providing insights into optimizing production methods for industrial applications (N. Floquet et al., 1994).
properties
IUPAC Name |
ditert-butyl-chloro-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClSi/c1-8(2,3)11(7,10)9(4,5)6/h1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIGMXVAUVFHGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072185 | |
Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1072185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, chlorobis(1,1-dimethylethyl)methyl- | |
CAS RN |
70892-81-8 | |
Record name | Chlorobis(1,1-dimethylethyl)methylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70892-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070892818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1072185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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